Ethyl2-(hydroxymethyl)-3,3-dimethylbutanoate

Description

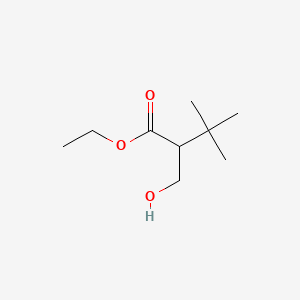

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is a branched-chain ester featuring a hydroxymethyl (-CH2OH) substituent at the C2 position and two methyl groups at the C3 position. This compound is structurally related to esters of 3,3-dimethylbutanoic acid, a scaffold prevalent in synthetic intermediates and bioactive molecules.

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate |

InChI |

InChI=1S/C9H18O3/c1-5-12-8(11)7(6-10)9(2,3)4/h7,10H,5-6H2,1-4H3 |

InChI Key |

VIOXYLODYBWBJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CO)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The most common method for preparing ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is through the esterification of 2-(hydroxymethyl)-3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Ester derivatives with different alkyl or amine groups.

Scientific Research Applications

Chemistry:

Organic Synthesis: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology and Medicine:

Drug Development: The compound’s ester functional group makes it a potential candidate for prodrug design, where it can be hydrolyzed in vivo to release the active drug.

Biochemical Studies: It can be used as a substrate in enzymatic reactions to study esterases and other related enzymes.

Industry:

Materials Science: The compound can be used in the production of polymers and resins, providing unique properties to the final material.

Coatings and Adhesives: It can be incorporated into formulations to improve adhesion and durability.

Mechanism of Action

Molecular Targets and Pathways:

Enzymatic Hydrolysis: In biological systems, ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can be hydrolyzed by esterases to produce 2-(hydroxymethyl)-3,3-dimethylbutanoic acid and ethanol. This reaction is crucial for its potential use as a prodrug.

Oxidative Pathways: The compound can undergo oxidation in the presence of specific enzymes or chemical oxidants, leading to the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

Ethyl 3,3-Dimethylbutanoate (C8H16O2)

- Structure : Lacks the hydroxymethyl group at C2.

- Molecular Weight : 144.21 g/mol .

- Key Differences: The absence of the hydroxymethyl group reduces hydrogen-bonding capacity and polarity compared to the target compound. This impacts solubility and reactivity; for example, Ethyl 3,3-dimethylbutanoate is less likely to participate in intermolecular hydrogen bonding, as seen in crystal structures of related esters (e.g., 2-Oxo-2H-chromen-4-yl 3,3-dimethylbutanoate forms C–H···O hydrogen bonds) .

Ethyl 3-Hydroxy-3-methylbutanoate (C7H14O3)

- Structure : Contains a hydroxyl group at C3 instead of C2.

- Molecular Weight : 146.18 g/mol .

- This positional isomerism alters acidity (pKa ~15–16 for secondary alcohols) and thermal stability. For instance, the C3 hydroxyl group in Ethyl 3-hydroxy-3-methylbutanoate may enhance water solubility compared to the hydroxymethyl-substituted target compound .

Ethyl 2-Hydroxy-3-methylbutanoate (C7H14O3)

- Structure : Hydroxyl group at C2 but lacks the 3,3-dimethyl branching.

- Molecular Weight : 146.18 g/mol .

- Key Differences : The reduced steric hindrance at C3 (single methyl group) increases conformational flexibility. This compound is used in flavor and fragrance industries due to its volatility, a property likely diminished in the more branched target compound .

Ethyl 2-Bromo-3,3-dimethylbutanoate (C8H15BrO2)

- Structure : Bromine atom replaces the hydroxymethyl group at C2.

- Molecular Weight : 223.11 g/mol .

- Key Differences : The bromine substituent increases molecular weight and introduces electrophilic reactivity (e.g., susceptibility to nucleophilic substitution). This contrasts with the hydroxymethyl group, which may participate in oxidation reactions or serve as a site for further functionalization (e.g., esterification) .

Functional and Application-Based Comparisons

Hydrogen Bonding and Crystallinity

- Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is expected to exhibit stronger intermolecular hydrogen bonding than non-hydroxylated analogs (e.g., Ethyl 3,3-dimethylbutanoate). Similar compounds, such as 2-Oxo-2H-chromen-4-yl 3,3-dimethylbutanoate, demonstrate that hydroxyl or carbonyl groups facilitate crystal packing via C–H···O interactions and π-π stacking .

Thermal and Chemical Stability

- For example, Ethyl 3-hydroxy-3-methylbutanoate has a standard evaporation enthalpy of ~55 kJ/mol, suggesting moderate volatility .

Pharmaceutical Relevance

- Esters with branched alkyl groups and polar substituents (e.g., hydroxymethyl) are common in drug intermediates. For instance, Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate is a synthetic cannabinoid precursor , while Ethyl 2-acetyl-3-methylbutanoate is used in ketone-containing APIs . The hydroxymethyl group in the target compound could enhance bioavailability or metabolic stability compared to non-polar analogs.

Biological Activity

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C9H18O3

- Structure: Contains a hydroxymethyl group and a branched butanoate backbone.

Synthesis Methods:

-

Esterification Reaction:

- Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is synthesized through the esterification of 2-(hydroxymethyl)-3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Reaction conditions typically involve reflux to ensure complete conversion.

-

Industrial Production:

- Continuous flow reactors and solid acid catalysts can enhance yield and efficiency in industrial settings.

Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate exhibits biological activity primarily through enzymatic hydrolysis and oxidative pathways:

-

Enzymatic Hydrolysis:

- In biological systems, esterases hydrolyze the compound to produce 2-(hydroxymethyl)-3,3-dimethylbutanoic acid and ethanol. This reaction is crucial for its potential use as a prodrug, where it releases active therapeutic agents in vivo.

-

Oxidative Pathways:

- The compound can undergo oxidation to form aldehydes or carboxylic acids when exposed to specific enzymes or oxidizing agents like potassium permanganate.

Biological Applications

-

Drug Development:

- The compound's ester functional group allows it to be explored as a prodrug candidate, enhancing the bioavailability of active pharmaceutical ingredients.

-

Biochemical Studies:

- It serves as a substrate in enzymatic reactions to study the activity of esterases and related enzymes, providing insights into metabolic pathways.

- Antimicrobial Properties:

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate | Hydroxymethyl group; branched butanoate | Potential prodrug; enzymatic substrate |

| Methyl 2-(hydroxymethyl)-3,3-dimethylbutanoate | Methyl ester instead of ethyl | Similar enzymatic activity; less reactive |

| Ethyl 2-formyl-3,3-dimethylbutanoate | Formyl group present | Higher reactivity in oxidation; potential drug candidate |

Case Studies and Research Findings

-

Antibacterial Activity Study:

- A study evaluated the antibacterial properties of ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

-

Enzymatic Hydrolysis Investigation:

- Research focused on the hydrolysis rates of this compound by different esterase enzymes. The findings highlighted variations in reaction kinetics based on enzyme specificity, providing valuable data for drug design applications.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate, and how can purity be ensured?

- Methodology : A common approach involves esterification or substitution reactions. For example, methyl esters of structurally similar 3,3-dimethylbutanoate derivatives are synthesized via amine protection (e.g., benzyl or tert-butoxycarbonyl groups), followed by alkylation or acylation in solvents like tetrahydrofuran (THF) or dichloroethane under nitrogen . Purification typically employs reverse-phase (C18) or silica gel column chromatography with gradients of acetonitrile/water or hexane/ethyl acetate .

- Validation : LCMS and ¹H-NMR (e.g., δ 1.02 ppm for tert-butyl groups) confirm structure and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- ¹H-NMR : Identifies stereochemistry and functional groups (e.g., hydroxyl protons at δ 9.00 ppm in DMSO-d6) .

- LCMS : Validates molecular weight (146.18 g/mol) and detects impurities .

- FT-IR : Confirms ester carbonyl (C=O) stretches (~1740 cm⁻¹) and hydroxyl (-OH) bands (~3400 cm⁻¹) .

Q. How can researchers determine temperature-dependent thermodynamic properties like evaporation enthalpy or melting point?

- Approach : Use computational models (e.g., Joback or Crippen methods) to estimate properties such as standard evaporation enthalpy (ΔHvap) or critical temperature (Tc). Experimental validation via differential scanning calorimetry (DSC) for melting points or gas chromatography for boiling points is recommended .

- Data Sources : Cross-reference with NIST Webbook for experimentally validated values .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., standard formation enthalpy) be resolved?

- Analysis : Discrepancies often arise from differing computational models (e.g., McGowan vs. Joback). Resolve by:

Comparing experimental data (e.g., from DSC or calorimetry) with computational predictions .

Validating using multiple methods (e.g., group contribution vs. quantum mechanical calculations) .

- Example : The standard formation enthalpy (ΔHf°) varies by ~10 kJ/mol between methods; prioritize NIST data where available .

Q. What strategies enable enantiomeric resolution of chiral derivatives of this compound?

- Methods :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients, leveraging the compound’s stereogenic centers (e.g., C2 in methyl (2S)-3,3-dimethylbutanoate derivatives) .

- Derivatization : Convert hydroxyl groups to esters with chiral agents (e.g., Mosher’s acid chloride) for diastereomer separation .

Q. How can reaction mechanisms involving the hydroxyl and ester groups be studied computationally?

- Protocol :

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model nucleophilic attacks or ester hydrolysis pathways.

Validate with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

- Case Study : Ethyl 4-chloro-3-hydroxybutanoate’s reactivity () suggests similar SN2 or oxidation pathways for the target compound.

Method Development & Data Analysis

Q. How can UPLC-MS/MS be optimized for quantifying trace impurities in synthesis?

- Parameters :

- Column : Acquity UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile, gradient elution (5–95% acetonitrile over 10 min).

- Ionization : ESI+ mode, monitoring m/z 147.1 [M+H]+ .

Q. What computational tools predict logP (octanol-water partition coefficient) and solubility?

- Tools :

- ALOGPS : Estimates logP (experimental value: ~1.2) and water solubility (-2.5 log mol/L) .

- COSMO-RS : Models solvent interactions for solubility in polar aprotic solvents (e.g., DMSO) .

Data Contradiction & Validation

Q. How should conflicting viscosity or heat capacity data from different sources be addressed?

- Resolution :

Compare measurement conditions (e.g., temperature, purity).

Replicate experiments using standardized protocols (e.g., ASTM D445 for viscosity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.